Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt is a synthetic nucleotide derivative that serves as a substrate in various biochemical assays, particularly in studies involving nucleotides and nucleic acid metabolism. It is characterized by its dual p-nitrophenyl phosphate groups attached to the thymidine backbone, which enhances its reactivity and utility in enzymatic assays.
Source: This compound is synthesized in laboratories and is not found naturally occurring. Its production involves chemical synthesis methods that modify thymidine, a naturally occurring nucleoside.
Classification: Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt falls under the category of nucleotides and is specifically classified as a phosphorylated nucleoside derivative. Its chemical structure includes multiple functional groups that make it suitable for various biochemical applications.
The synthesis of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt typically involves the following methods:
The molecular structure of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt can be described as follows:
Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt participates in several chemical reactions, primarily involving:
The mechanism of action for Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt primarily involves:
The physical and chemical properties of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt include:
Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt has several scientific applications:
Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt (CAS 24418-12-0) is a synthetic dinucleotide analog where p-nitrophenyl (pNP) groups replace the native phosphate moieties at both the 3' and 5' positions of thymidine. This modification creates a bis-chromophoric structure with two spectroscopically detectable p-nitrophenol units linked via a phosphodiester bridge [4] [7]. The disodium salt ensures aqueous solubility, critical for biochemical assays. Key structural features include:
Table 1: Structural Components of the Compound
Component | Chemical Group | Functional Role |
---|---|---|
Nucleobase | Thymine | Base recognition for enzymes |
Sugar | 2'-Deoxyribose | DNA backbone mimic |
3' Modification | p-Nitrophenyl phosphate | Chromophore & hydrolysis site |
5' Modification | p-Nitrophenyl phosphate | Chromophore & hydrolysis site |
Counterion | Disodium | Solubility enhancement |
This compound emerged in the 1970s as researchers sought chromogenic substrates to replace radioactive or turbidimetric assays for nuclease activity. The landmark 1975 study by Liao et al. demonstrated its application for quantifying bovine pancreatic deoxyribonuclease (DNase I) activity [5]. Unlike native DNA substrates, this synthetic analog enabled real-time, spectrophotometric measurement (400 nm) of p-nitrophenol release, bypassing labor-intensive electrophoretic analysis. Its design addressed limitations of earlier substrates like bis(p-nitrophenyl) phosphate, which lacked nucleotide-specific recognition elements. By incorporating the thymidine core, it provided enzyme specificity while retaining chromogenic utility [5]. Subsequent studies validated its stability against non-specific phosphatases, cementing its role in nuclease enzymology.
The compound’s primary utility lies in its function as a chromogenic reporter for phosphodiesterase activity, particularly in nucleases with dual 3'- and 5'-exonuclease functions. Key advantages include:
Table 2: Enzyme Kinetics with the Substrate
Enzyme | Activity | Km(app) | Key Observation |
---|---|---|---|
Bovine pancreatic DNase I | Hydrolyzes 3'-pNP ester preferentially | ~10 mM | Activity inhibited by iodoacetate |
Shrimp hepatopancreatic DNase | Comparable to bovine DNase I | Not reported | Similar specificity profile |
Autotaxin (NPP2) | No hydrolysis | – | Contrasts with monophosphate analogs |
The compound’s inability to serve as a substrate for enzymes like autotaxin (NPP2) or bovine spleen phosphodiesterase highlights its selectivity for specific phosphodiesterase subfamilies [3] [5]. This selectivity enables precise discrimination of nuclease activities in complex biological samples, making it indispensable for characterizing DNA repair enzymes, apoptotic nucleases, and microbial nucleases. Recent applications extend to high-throughput screening of DNase inhibitors, leveraging its chromogenic output for rapid kinetic analysis [5].
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